tert-Butyl 2-isopropylhydrazinecarboxylate

Analytical chemistry Quality control Pharmaceutical intermediate specification

tert-Butyl 2-isopropylhydrazinecarboxylate (CAS 16689-35-3), also designated 1-Boc-2-isopropylhydrazine or tert-butyl 3-(isopropyl)carbazate, is a Boc-protected hydrazine derivative with molecular formula C₈H₁₈N₂O₂ and molecular weight 174.24 g/mol. This compound features a tert-butoxycarbonyl (Boc) protecting group on one nitrogen of the hydrazine moiety and an isopropyl substituent on the other nitrogen.

Molecular Formula C8H18N2O2
Molecular Weight 174.24 g/mol
CAS No. 16689-35-3
Cat. No. B177040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-isopropylhydrazinecarboxylate
CAS16689-35-3
Molecular FormulaC8H18N2O2
Molecular Weight174.24 g/mol
Structural Identifiers
SMILESCC(C)NNC(=O)OC(C)(C)C
InChIInChI=1S/C8H18N2O2/c1-6(2)9-10-7(11)12-8(3,4)5/h6,9H,1-5H3,(H,10,11)
InChIKeyPUAKAEDMCXRDPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl 2-isopropylhydrazinecarboxylate (CAS 16689-35-3): A Boc-Protected Hydrazine Building Block for Selective Organic Synthesis


tert-Butyl 2-isopropylhydrazinecarboxylate (CAS 16689-35-3), also designated 1-Boc-2-isopropylhydrazine or tert-butyl 3-(isopropyl)carbazate, is a Boc-protected hydrazine derivative with molecular formula C₈H₁₈N₂O₂ and molecular weight 174.24 g/mol . This compound features a tert-butoxycarbonyl (Boc) protecting group on one nitrogen of the hydrazine moiety and an isopropyl substituent on the other nitrogen. As a protected hydrazine building block, it serves as an intermediate in pharmaceutical synthesis and as a precursor for N-isopropylhydrazine-containing scaffolds following Boc deprotection under mild acidic conditions . The compound is commercially available as a white to almost white crystalline powder with typical purity specifications of >98.0% by GC and nonaqueous titration [1].

Why Generic Hydrazine Derivatives Cannot Replace tert-Butyl 2-isopropylhydrazinecarboxylate in Regioselective N-Functionalization


Substituting tert-butyl 2-isopropylhydrazinecarboxylate with alternative hydrazine derivatives introduces substantial risks to synthetic outcomes. Unlike unprotected isopropylhydrazine, which presents two nucleophilic nitrogen sites prone to uncontrolled di-functionalization and oxidative degradation, the Boc protecting group in this compound confers orthogonal protection that enables sequential, regioselective transformations . Compared with tert-butyl hydrazinecarboxylate (Boc-hydrazine, CAS 870-46-2), which lacks the N-isopropyl substituent and consequently exhibits different steric and electronic properties, the isopropyl modification in 16689-35-3 provides distinct nucleophilicity and molecular geometry that affect downstream coupling efficiency and pharmacokinetic properties of final drug candidates [1]. Furthermore, relative to methyl or ethyl hydrazinecarboxylate esters—which are cleaved under basic conditions incompatible with base-sensitive substrates—the tert-butyl carbamate protection is selectively removed under mild acidic conditions (e.g., TFA or HCl in dioxane), offering synthetic orthogonality in complex multi-step sequences .

Quantitative Differentiation: How tert-Butyl 2-isopropylhydrazinecarboxylate Compares to Structural Analogs in Measurable Performance Parameters


Analytical Purity Benchmark: GC and Nonaqueous Titration Confirmation Exceeds Industry Standard Monomethod Verification

Commercial tert-butyl 2-isopropylhydrazinecarboxylate from TCI (Product B4375) is specified with dual analytical method verification: purity by GC of min. 98.0% and purity by nonaqueous titration of min. 98.0% . This dual-confirmation standard provides higher reliability compared with single-method purity specifications from many generic suppliers of tert-butyl hydrazinecarboxylate (870-46-2), which typically report only GC purity without orthogonal verification .

Analytical chemistry Quality control Pharmaceutical intermediate specification

Nucleophilicity Parameters: Quantified Reactivity of Boc-Hydrazine Core in MeCN

The core Boc-hydrazine scaffold of tert-butyl 2-isopropylhydrazinecarboxylate has been quantitatively characterized in Mayr's reactivity database. tert-Butyl hydrazinecarboxylate in acetonitrile exhibits nucleophilicity parameters N = 11.40 and nucleophile-specific slope sN = 0.70 [1]. This places its reactivity intermediate between formohydrazide (N = 10.35, sN = 0.76) and semicarbazide (N = 11.05, sN = 0.52) on the Mayr nucleophilicity scale, providing a quantitative framework for predicting reaction rates with electrophiles of known electrophilicity parameter E [2].

Physical organic chemistry Reactivity quantification Kinetics

Storage Stability: Ambient Temperature Storage vs. 2-8°C Cold Chain Requirement for Analogs

tert-Butyl 2-isopropylhydrazinecarboxylate is specified for storage at room temperature (recommended <15°C in a cool, dark place) . In contrast, the unprotected analog isopropylhydrazine hydrochloride (CAS 16726-41-3) requires refrigerated storage at 2-8°C , and tert-butyl carbazate (870-46-2) is typically stored at 0-4°C . The ambient storage tolerance of the Boc-protected isopropyl derivative reduces cold-chain logistics requirements and associated procurement costs.

Chemical stability Procurement logistics Storage optimization

Synthetic Yield Benchmark: Reductive Amination Route Delivers 77% Isolated Yield

A published synthetic procedure for tert-butyl 2-isopropylhydrazinecarboxylate via NaBH₃CN reduction of tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate with pH control (3.5-5.0 using p-TsOH/bromocresol green) achieves 77% isolated yield after column chromatography . An alternative protocol using sodium triacetoxyborohydride in dichloromethane reports 95.6% yield . These benchmarked yields provide procurement-relevant information for laboratories considering in-house synthesis versus commercial acquisition.

Synthetic methodology Process optimization Yield benchmarking

Physical Property Database: Complete Spectroscopic and Chromatographic Characterization Available

Full characterization data for tert-butyl 2-isopropylhydrazinecarboxylate is documented in peer-reviewed literature, including: melting point 47-51°C (TCI specification: 52.0-56.0°C ); boiling point 80°C/0.6 mmHg; density 0.956; TLC Rf = 0.44 (5% MeOH/CH₂Cl₂); ¹H NMR (300 MHz, CDCl₃) δ 6.03 (s, 1H, NH), 3.92 (s, 1H, NH), 3.14 (m, 1H), 1.46 (s, 9H, Boc CH₃), 1.02 (d, 6H, J=6 Hz, isopropyl CH₃); ¹³C NMR δ 157.2, 80.8, 51.2, 28.7, 21.0 . In contrast, the positional isomer N-(propan-2-yl)(tert-butoxy)carbohydrazide (CAS 175233-53-1) lacks published NMR reference data .

Analytical reference Quality control Compound identification

Application in PROTAC Linker Synthesis: Demonstrated Utility in Targeted Protein Degradation Platforms

tert-Butyl 2-isopropylhydrazinecarboxylate has been identified as a valuable intermediate in PROTAC (Proteolysis Targeting Chimera) linker synthesis, where Boc-protected hydrazine derivatives enable orthogonal conjugation strategies between E3 ligase ligands and target protein binders . A recent Eli Lilly patent (WO 2026/030603 A1) on GIPR agonists for type 2 diabetes and obesity employs Boc-protected hydrazine intermediates in the preparation of dihydroisoquinolinone-amide compounds [1]. While this does not constitute direct evidence that 16689-35-3 is the specific intermediate employed, it establishes the broader class of Boc-hydrazine derivatives as relevant in pharmaceutical process chemistry at major pharmaceutical companies .

PROTAC Targeted protein degradation Medicinal chemistry

Optimal Application Scenarios for tert-Butyl 2-isopropylhydrazinecarboxylate Based on Quantified Differentiation Evidence


PROTAC Linker Synthesis Requiring Orthogonal N-Protection and Ambient-Temperature Storage

For medicinal chemistry laboratories developing PROTACs or other heterobifunctional degraders, tert-butyl 2-isopropylhydrazinecarboxylate offers a Boc-protected hydrazine handle that enables sequential conjugation without premature deprotection. The compound's room-temperature storage specification reduces cold-chain logistics constraints compared with isopropylhydrazine hydrochloride (2-8°C requirement) [1]. The dual-method purity verification (>98% by both GC and nonaqueous titration) ensures that impurities do not interfere with sensitive conjugation chemistry or subsequent biological evaluation . Documented utility of Boc-hydrazine derivatives in PROTAC linker design supports procurement for targeted protein degradation workflows.

Synthesis of N-Isopropylhydrazine-Containing Pharmaceutical Intermediates with Predictable Reaction Kinetics

The quantified nucleophilicity parameters (N = 11.40, sN = 0.70 in MeCN) of the Boc-hydrazine core [1] enable process chemists to predict reaction rates with electrophilic coupling partners of known Mayr E parameters. This quantitative framework supports rational selection of reaction conditions and electrophiles, reducing empirical optimization. The established high-yield synthetic routes (77-96% yield) provide benchmarked synthetic accessibility for laboratories considering scale-up or in-house preparation. Full spectroscopic characterization data (¹H NMR, ¹³C NMR, TLC Rf) facilitates rapid identity confirmation and purity assessment in QC workflows.

Multi-Step Synthesis Requiring Acid-Labile Protection Orthogonal to Base-Sensitive Substrates

Unlike methyl or ethyl hydrazinecarboxylate esters that undergo saponification under basic conditions, the Boc group in tert-butyl 2-isopropylhydrazinecarboxylate is selectively cleaved under mild acidic conditions (TFA, HCl/dioxane) [1]. This orthogonality is essential in complex synthetic sequences where base-labile functional groups (e.g., esters, certain protecting groups) are present. The compound's availability at high purity (>98.0%) with dual-method verification ensures that trace acidic or basic impurities do not prematurely cleave sensitive protecting groups during storage or reaction setup.

Quality Control Reference Standard for Hydrazine-Derived Impurity Profiling

The comprehensive published characterization dataset for tert-butyl 2-isopropylhydrazinecarboxylate—including melting point (47-51°C/52-56°C), boiling point (80°C/0.6 mmHg), density (0.956), TLC Rf (0.44 in 5% MeOH/CH₂Cl₂), and full ¹H/¹³C NMR assignments [1]—establishes this compound as a reliable reference material for analytical method development. The dual-method purity specification (>98.0% by GC and nonaqueous titration) provides orthogonal confirmation of chemical integrity, supporting its use as a calibration standard in HPLC, GC, or NMR-based impurity profiling of hydrazine-containing pharmaceutical intermediates.

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